molecular formula C7H16IN B14701112 1,1,2,2-Tetramethylazetidin-1-ium iodide CAS No. 17945-53-8

1,1,2,2-Tetramethylazetidin-1-ium iodide

Cat. No.: B14701112
CAS No.: 17945-53-8
M. Wt: 241.11 g/mol
InChI Key: NPFABDXLGZWPFE-UHFFFAOYSA-M
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Description

1,1,2,2-Tetramethylazetidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C₇H₁₆IN. It is known for its unique structure, which includes a four-membered azetidine ring substituted with four methyl groups and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethylazetidin-1-ium iodide typically involves the quaternization of 1,1,2,2-tetramethylazetidine with an iodinating agent. One common method is the reaction of 1,1,2,2-tetramethylazetidine with methyl iodide under reflux conditions. The reaction proceeds as follows:

C7H15N+CH3IC7H16IN\text{C}_7\text{H}_{15}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_7\text{H}_{16}\text{IN} C7​H15​N+CH3​I→C7​H16​IN

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethylazetidin-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,1,2,2-tetramethylazetidine and sodium iodide .

Scientific Research Applications

1,1,2,2-Tetramethylazetidin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,2-Tetramethylazetidin-1-ium iodide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The iodide ion can participate in redox reactions, while the azetidine ring can interact with various substrates. These interactions can affect molecular pathways and lead to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Similar in structure but lacks the azetidine ring.

    1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide: Contains a benz[e]indole structure instead of an azetidine ring.

Uniqueness

1,1,2,2-Tetramethylazetidin-1-ium iodide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This structural feature makes it valuable in specific applications where ring strain and reactivity are advantageous .

Properties

CAS No.

17945-53-8

Molecular Formula

C7H16IN

Molecular Weight

241.11 g/mol

IUPAC Name

1,1,2,2-tetramethylazetidin-1-ium;iodide

InChI

InChI=1S/C7H16N.HI/c1-7(2)5-6-8(7,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

NPFABDXLGZWPFE-UHFFFAOYSA-M

Canonical SMILES

CC1(CC[N+]1(C)C)C.[I-]

Origin of Product

United States

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